Bucharidine

Description

Structure

3D Structure

Properties

IUPAC Name |

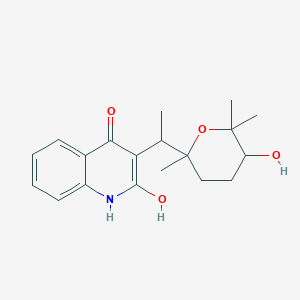

4-hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-11(19(4)10-9-14(21)18(2,3)24-19)15-16(22)12-7-5-6-8-13(12)20-17(15)23/h5-8,11,14,21H,9-10H2,1-4H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNBYKQCHDQXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C2=CC=CC=C2NC1=O)O)C3(CCC(C(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715671 | |

| Record name | 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25865-94-5 | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-3-[1-(tetrahydro-5-hydroxy-2,6,6-trimethyl-2H-pyran-2-yl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25865-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alkaloid Bucharaine: A Technical Guide to Its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine, a quinoline alkaloid first identified in Haplophyllum bucharicum, has garnered interest for its potential pharmacological activities, notably its sedative properties. This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of Bucharaine. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and comparative data to facilitate further investigation and potential therapeutic application of this natural compound. This document outlines generalized experimental protocols for extraction and purification and summarizes the available spectroscopic data for structural elucidation. Furthermore, a hypothesized signaling pathway is presented based on its reported sedative effects, offering a direction for future mechanistic studies.

Natural Source

Bucharaine is a monoterpenoid quinoline alkaloid naturally occurring in plants of the Haplophyllum genus, which belongs to the Rutaceae family. The primary and eponymous source of this compound is Haplophyllum bucharicum[1][2]. The genus Haplophyllum is known to be a rich source of various alkaloids, terpenoids, coumarins, and lignans, many of which exhibit a broad spectrum of biological activities[2].

Isolation and Purification

While a specific, detailed protocol for the isolation of Bucharaine from Haplophyllum bucharicum with quantitative yield and purity data is not extensively detailed in publicly available literature, a general methodology for the extraction and separation of alkaloids from Haplophyllum species can be constructed based on established phytochemical techniques. This process typically involves solvent extraction followed by chromatographic separation.

Experimental Protocols

2.1. Extraction of Total Alkaloids

A standard procedure for the extraction of total alkaloids from plant material is as follows:

-

Plant Material Preparation: The aerial parts of Haplophyllum bucharicum are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Maceration: The powdered plant material is subjected to maceration with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. This process is often repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Extraction:

-

The combined solvent extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is subsequently extracted with a nonpolar solvent (e.g., chloroform or dichloromethane) to isolate the total alkaloid fraction.

-

-

Drying and Concentration: The organic solvent containing the alkaloids is dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude total alkaloid extract.

2.2. Chromatographic Separation and Purification

The crude alkaloid extract is a complex mixture and requires further separation to isolate pure Bucharaine. Column chromatography is a common technique for this purpose.

-

Column Chromatography:

-

A glass column is packed with a stationary phase, typically silica gel or alumina.

-

The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

The separation is achieved by eluting the column with a solvent system of increasing polarity (gradient elution). A common solvent system for alkaloid separation is a mixture of chloroform and methanol, with the proportion of methanol gradually increasing.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Bucharaine.

-

-

Further Purification (if necessary):

-

Fractions containing Bucharaine may be combined and subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.

-

HPLC analysis can be performed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifying agent like formic acid or trifluoroacetic acid).

-

Data Presentation

Currently, specific quantitative data on the yield of Bucharaine from Haplophyllum bucharicum and its purity after isolation are not well-documented in the available literature. Purity of the final compound is typically assessed by HPLC, with the area under the peak corresponding to Bucharaine being expressed as a percentage of the total peak area.

| Parameter | Value | Reference |

| Natural Source | Haplophyllum bucharicum | [1][2] |

| Compound Type | Monoterpenoid Quinoline Alkaloid | [1] |

| Typical Extraction Method | Acid-Base Extraction | General Alkaloid Extraction Protocols |

| Typical Purification Method | Column Chromatography, HPLC | General Alkaloid Purification Protocols |

Structural Characterization

The structure of Bucharaine has been elucidated using various spectroscopic techniques.

Spectroscopic Data

| Spectroscopic Method | Data | Reference |

| Molecular Formula | C₁₉H₂₅NO₄ | [1][3] |

| Molecular Weight | 331.178358 g/mol | [3] |

| Mass Spectrometry (LC-ESI-QTOF, Negative Ion Mode) | m/z 330.1711 [M-H]⁻ | [1][3] |

| ¹H NMR | Reveals the presence of aromatic, olefinic, and aliphatic protons. | [1] |

| ¹³C NMR | Complements ¹H NMR by providing signals for each unique carbon atom. | [1] |

Hypothesized Signaling Pathway

The reported sedative properties of Bucharaine suggest its interaction with the central nervous system. A plausible mechanism of action could involve the modulation of major inhibitory neurotransmitter systems, such as the γ-aminobutyric acid (GABA) system. Many sedative and anxiolytic compounds exert their effects by enhancing the action of GABA at the GABA-A receptor, a ligand-gated ion channel.

Based on this, a hypothesized signaling pathway for Bucharaine's sedative effect is presented below. It is crucial to note that this pathway is speculative and requires experimental validation.

Caption: Hypothesized signaling pathway of Bucharaine's sedative effect.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and characterization of Bucharaine from its natural source.

Caption: General workflow for the isolation and characterization of Bucharaine.

Conclusion

Bucharaine represents a promising natural product for further pharmacological investigation. This guide provides a foundational understanding of its natural source and a generalized framework for its isolation and characterization. Future research should focus on developing a standardized and optimized isolation protocol to obtain quantitative yield and purity data. Furthermore, experimental validation of its mechanism of action, including its interaction with specific neurotransmitter receptors and downstream signaling pathways, is essential to fully elucidate its therapeutic potential. The information and methodologies presented herein are intended to serve as a valuable resource for the scientific community to advance the study of this intriguing quinoline alkaloid.

References

An In-depth Technical Guide to the Identification of Alkaloids from Haplophyllum bucharicum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of alkaloids from the plant species Haplophyllum bucharicum. It consolidates available data on the primary alkaloids, their quantitative analysis, and detailed experimental protocols for their extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Haplophyllum bucharicum, a member of the Rutaceae family, is a plant species known to produce a variety of secondary metabolites, including alkaloids. These nitrogen-containing organic compounds have garnered significant interest due to their diverse pharmacological activities. This guide focuses on the key alkaloids identified in H. bucharicum, providing a structured summary of the scientific findings to date.

Identified Alkaloids in Haplophyllum bucharicum

Three primary alkaloids have been isolated and identified from Haplophyllum bucharicum: bucharamine, buchapine, and the lignan diphyllin. While lignans are not strictly alkaloids, diphyllin is a significant nitrogen-containing compound isolated alongside the true alkaloids in this plant and is therefore included.

Quantitative Data of Identified Compounds

The yields of the isolated alkaloids are crucial for assessing the potential of Haplophyllum bucharicum as a source for these compounds. The table below summarizes the available quantitative data.

| Compound | Alkaloid Class | Yield (% of dry plant material) | Reference |

| Buchapine | Furoquinoline Alkaloid | Data not available | Nesmelova et al., 1982 |

| Bucharamina | Quinoline Alkaloid | Data not available | Ubaidullaev et al., 1972 |

| Diphyllin | Lignan | 0.1% | Nesmelova et al., 1983 |

Experimental Protocols

A detailed and reproducible experimental workflow is fundamental for the successful identification of alkaloids from plant material. The following sections outline a comprehensive protocol synthesized from general alkaloid extraction methodologies and specific details from studies on the Haplophyllum genus.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Haplophyllum bucharicum should be collected during the flowering season to ensure the highest concentration of alkaloids.

-

Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is then finely powdered using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Total Alkaloids

A common and effective method for the extraction of alkaloids from Haplophyllum species involves a multi-step solvent extraction procedure.

-

Maceration with a Polar Solvent: The powdered plant material is macerated with methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.

-

This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

-

The acidic solution is then washed with a non-polar solvent, such as diethyl ether or chloroform, to remove neutral and weakly acidic compounds.

-

The aqueous layer is subsequently basified with a base, such as ammonium hydroxide or sodium carbonate, to a pH of 9-10.

-

This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water.

-

The basic aqueous solution is then extracted multiple times with a non-polar solvent like chloroform or dichloromethane to extract the alkaloidal free bases.

-

-

Final Concentration: The combined organic extracts containing the alkaloids are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total alkaloid fraction.

Isolation and Purification of Individual Alkaloids

The separation of individual alkaloids from the total alkaloid fraction is typically achieved using chromatographic techniques.

-

Column Chromatography (CC): The total alkaloid extract is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., chloroform, ethyl acetate, and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing mixtures of alkaloids with similar polarities can be further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.

Structure Elucidation

The structure of the isolated pure alkaloids is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and identification of alkaloids from Haplophyllum bucharicum.

Biosynthetic Relationship of Furoquinoline Alkaloids

Buchapine belongs to the furoquinoline class of alkaloids. The following diagram illustrates a simplified, generalized biosynthetic pathway for this class of compounds, demonstrating the origin of the core ring system.

Conclusion

This technical guide has summarized the current knowledge on the alkaloids present in Haplophyllum bucharicum. While the primary alkaloids have been identified, there is a notable lack of comprehensive quantitative data and detailed spectroscopic information in readily accessible literature. The provided experimental protocols offer a robust framework for researchers to reinvestigate this plant species, potentially leading to the isolation of novel compounds and a more thorough characterization of the known alkaloids. Further research is warranted to fully elucidate the phytochemical profile of H. bucharicum and to explore the pharmacological potential of its constituents.

The Architecture of Nature's Pharmacy: A Technical Guide to the Biosynthesis of Monoterpenoid Quinoline Alkaloids

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of monoterpenoid quinoline alkaloids (MQAs), a class of natural products with significant pharmacological applications, including the potent anti-cancer agent camptothecin. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate enzymatic steps, precursor molecules, and regulatory mechanisms that govern the formation of these complex compounds.

Executive Summary

Monoterpenoid quinoline alkaloids are a specialized group within the larger family of terpenoid indole alkaloids (TIAs). Their biosynthesis is a complex, multi-step process that originates from primary metabolism, weaving together the shikimate and mevalonate (or MEP) pathways to create a common precursor, which is then tailored into a diverse array of final products. This guide details the journey from simple precursors to the key intermediate, strictosidine, and onto the divergent pathways leading to prominent MQAs like camptothecin and quinine. A comprehensive summary of quantitative enzymatic data is provided, alongside detailed experimental protocols for key biochemical analyses and pathway elucidation.

The Core Biosynthetic Pathway: From Primary Metabolites to a Universal Precursor

The biosynthesis of all monoterpenoid indole and quinoline alkaloids begins with the convergence of two major metabolic routes:

-

The Shikimate Pathway: This pathway provides the indole precursor, tryptamine. The aromatic amino acid L-tryptophan is synthesized and subsequently decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) , a critical step that funnels primary metabolites into this specialized secondary metabolic pathway.[1][2]

-

The Terpenoid Pathway: The monoterpene unit, secologanin, is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. This pathway generates geranyl diphosphate (GPP), which undergoes a series of modifications catalyzed by enzymes including geraniol 10-hydroxylase (G10H) and secologanin synthase (SLS) to yield secologanin.[2]

The cornerstone of MQA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin. This reaction is catalyzed by Strictosidine Synthase (STR) , which stereoselectively produces 3-α(S)-strictosidine, the universal precursor for over 2,000 TIAs.[2]

Divergence from Strictosidine: The Gateway to Quinoline Alkaloids

Following its synthesis, strictosidine is activated by Strictosidine β-D-Glucosidase (SGD) , which cleaves the glucose moiety to form a highly reactive aglycone.[3][4] This unstable intermediate is the crucial branch point from which the pathway diverges, leading to the vast structural diversity of this alkaloid family.[3][4]

The Camptothecin Pathway

In camptothecin-producing plants like Camptotheca acuminata, the pathway proceeds from strictosidine, with strictosidinic acid identified as a key intermediate.[5] The subsequent steps involve a series of complex rearrangements and oxidative reactions, many of which are catalyzed by cytochrome P450 monooxygenases, to form the characteristic pentacyclic quinoline structure of camptothecin.[5]

The Quinine Pathway

In Cinchona species, the pathway to quinine also begins with strictosidine. The exact enzymatic steps are less defined than for camptothecin but involve the rearrangement of the strictosidine aglycone to intermediates like corynantheal, followed by further cyclizations and modifications to form the quinoline ring system of quinine.

Pathway Visualization

The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: Biosynthetic pathway of monoterpenoid quinoline alkaloids.

References

- 1. Tryptophan decarboxylase is encoded by two autonomously regulated genes in Camptotheca acuminata which are differentially expressed during development and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family [agris.fao.org]

Bucharaine: A Technical Guide for Researchers

CAS Number: 21059-47-2

This technical guide provides a comprehensive overview of the quinoline alkaloid Bucharaine, intended for researchers, scientists, and professionals in drug development. The document covers its chemical identity, spectral data, and generalized experimental protocols for its analysis.

Chemical and Spectral Data

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum[1]. Its chemical and spectral properties are summarized below.

General Information

| Property | Value | Reference(s) |

| CAS Number | 21059-47-2 | [1] |

| Molecular Formula | C₁₉H₂₅NO₄ | [1] |

| Molecular Weight | 331.41 g/mol | [1] |

| IUPAC Name | 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one | |

| Synonyms | 4-(6,7-dihydroxy-3,7-dimethyloct-2-enyloxy)quinolin-2(1H)-one |

Spectral Data Summary

Detailed spectral data for Bucharaine is found in specialized literature. The following table summarizes the key analytical techniques used for its structural elucidation. While specific peak data from the original publications by Yunusov and collaborators were not fully available, this section describes the expected spectral characteristics.

| Technique | Description |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-MS) in negative ion mode shows a peak for the deprotonated molecule [M-H]⁻ at an m/z of 330.1711, which is consistent with the molecular formula C₁₉H₂₅NO₄. |

| ¹H NMR Spectroscopy | The proton NMR spectrum is crucial for identifying the arrangement of hydrogen atoms. For Bucharaine, it would reveal signals corresponding to aromatic protons on the quinoline core, olefinic protons on the monoterpene side chain, and various aliphatic protons, including those on carbons bearing hydroxyl and ether functional groups. |

| ¹³C NMR Spectroscopy | The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. This allows for the complete mapping of the carbon skeleton, including the quinoline ring system and the monoterpene unit. |

| Infrared (IR) Spectroscopy | The IR spectrum of Bucharaine is expected to display characteristic absorption bands for its functional groups. These would include O-H stretching from the hydroxyl groups, C-H stretching from aromatic and aliphatic components, C=O stretching of the quinolone carbonyl group, and C-O stretching from the ether linkage. |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key analytical techniques used in the characterization of Bucharaine. These are generalized protocols based on standard practices for natural product analysis.

Isolation and Purification

Bucharaine is naturally sourced from Haplophyllum bucharicum. A general workflow for its isolation is depicted below.

Mass Spectrometry Protocol

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation : A purified sample of Bucharaine is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Data Acquisition :

-

The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Spectra are acquired in both positive and negative ion modes.

-

For negative mode, typical parameters include a capillary voltage of -3.5 kV, a sampling cone voltage of -40 V, and a source temperature of 120°C.

-

The analyzer is scanned over a mass range of m/z 100-1000.

-

Accurate mass measurements are obtained using an internal reference standard (e.g., leucine enkephalin) to ensure high mass accuracy (typically < 5 ppm).

-

NMR Spectroscopy Protocol

-

Instrumentation : A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Sample Preparation : Approximately 5-10 mg of pure Bucharaine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition :

-

The sample is placed in the NMR magnet and allowed to reach thermal equilibrium.

-

A ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

A ¹³C NMR spectrum is acquired. Key parameters include a spectral width of 200-220 ppm and a larger number of scans due to the lower natural abundance of ¹³C.

-

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals and final structure confirmation.

-

Infrared Spectroscopy Protocol

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation :

-

KBr Pellet Method : 1-2 mg of dry, pure Bucharaine is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

ATR Method : A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition :

-

A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer.

-

The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Biological Activity and Signaling Pathways

The biological activities of Bucharaine and its precise molecular mechanisms are still under investigation. Studies on alkaloids from the Haplophyllum genus suggest a range of potential biological effects, including antimicrobial and cytotoxic properties. However, specific signaling pathways directly modulated by Bucharaine have not yet been elucidated in the scientific literature. Further research is required to identify its molecular targets and understand its mechanism of action.

As no specific signaling pathway is known, a diagram illustrating a potential high-level mechanism of action for a cytotoxic compound is provided below for conceptual purposes.

References

Bucharaine Alkaloid: A Technical Overview of its Discovery, Properties, and Bioactivity

A Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the quinoline alkaloid, Bucharaine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, history, physicochemical properties, and potential therapeutic applications of this natural compound. While significant progress has been made in understanding Bucharaine since its discovery, this guide also highlights areas where further research is required to fully elucidate its pharmacological profile and mechanism of action.

Discovery and History

Bucharaine was first isolated from the plant Haplophyllum bucharicum, a member of the Rutaceae family.[1] The initial structural elucidation of this monoterpenoid quinoline alkaloid was accomplished in the late 1960s by S. M. Sharafutdinova and S. Yu. Yunusov.[1] This foundational work established Bucharaine as a unique natural product and paved the way for subsequent chemical and pharmacological investigations.

Physicochemical and Spectroscopic Data

Detailed quantitative data on the physicochemical and spectroscopic properties of Bucharaine are not extensively reported in publicly available literature. The following tables summarize the available information and highlight the data that remains to be fully characterized.

Table 1: Physicochemical Properties of Bucharaine

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅NO₄ | [1] |

| Molecular Weight | 331.412 g/mol | [1] |

| Melting Point | Data not available | |

| Specific Optical Rotation | Data not available | |

| Solubility | Sparingly soluble in organic solvents; Insoluble in water | [1] |

| Purity (Commercial) | ≥95% | [1] |

Table 2: Spectroscopic Data for Bucharaine

| Spectroscopic Method | Key Observations/Data |

| ¹H NMR | Data not available in reviewed literature. |

| ¹³C NMR | Data not available in reviewed literature. |

| Infrared (IR) Spectroscopy | Data not available in reviewed literature. |

| Mass Spectrometry (MS) | Data not available in reviewed literature. |

Note to Researchers: The original 1968 publication by Sharafutdinova and Yunusov in "Chemistry of Natural Compounds" is the most probable source for detailed spectroscopic data. Accessing this primary literature is recommended for in-depth structural analysis.

Experimental Protocols

Isolation of Bucharaine from Haplophyllum bucharicum

While a detailed, step-by-step protocol for the isolation of Bucharaine is not available in the reviewed literature, a general procedure for the extraction of alkaloids from Haplophyllum species can be outlined as follows. This should be adapted and optimized based on the specific experimental context.

General Protocol:

-

Extraction: The dried and powdered aerial parts of Haplophyllum bucharicum are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, typically under reflux.

-

Acid-Base Extraction: The crude extract is then acidified (e.g., with HCl) and partitioned with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) to a pH of 9-10.

-

Alkaloid Extraction: The basified aqueous solution is extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloid bases.

-

Chromatographic Purification: The crude alkaloid extract is then subjected to chromatographic techniques for the separation and purification of individual alkaloids. This may involve column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Bucharaine.

Synthesis of Bucharaine

A synthetic route to Bucharaine has been reported, providing an alternative to its isolation from natural sources. The key steps involve the reaction of 4-hydroxy-2-quinolone with geranyl chloride to form a geranyl ether intermediate. This intermediate is then converted to Bucharaine through selective hydroxylation and mono-epoxidation. A detailed experimental protocol would need to be sourced from the primary synthetic chemistry literature.

Biological Activities and Pharmacological Data

Bucharaine has been reported to possess several biological activities, including sedative, antioxidant, anti-inflammatory, and anticancer properties. However, there is a notable lack of quantitative pharmacological data in the available literature.

Table 3: Summary of Reported Biological Activities and Quantitative Data for Bucharaine

| Activity | Assay Type | Results | Quantitative Data (IC₅₀/ED₅₀) |

| Sedative | In vivo animal models (presumed) | Reported to have sedative properties. | Data not available. |

| Antioxidant | In vitro assays (e.g., DPPH, ABTS) | Reported to have antioxidant properties. | Data not available. |

| Anti-inflammatory | In vitro assays (e.g., inhibition of NO production, cytokine release) | Reported to have anti-inflammatory properties. | Data not available. |

| Anticancer | In vitro cytotoxicity assays | A screening of 14 alkaloids from Haplophyllum showed that Bucharaine was not among the five most active compounds against HeLa cells. | IC₅₀ > 100 µM against HeLa cells. |

Protocols for In Vitro Biological Assays

The following are general protocols for the in vitro assessment of antioxidant and anti-inflammatory activities, which can be adapted for the evaluation of Bucharaine.

-

Prepare a stock solution of Bucharaine in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add varying concentrations of the Bucharaine stock solution to the DPPH solution.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent alone).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Bucharaine for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, reserving some wells as unstimulated controls.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

Determine the cell viability using an appropriate assay (e.g., MTT or resazurin) to rule out cytotoxicity.

-

Calculate the percentage of NO inhibition and the IC₅₀ value.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The specific molecular targets and signaling pathways modulated by Bucharaine have not yet been elucidated. Based on the reported antioxidant and anti-inflammatory activities of other natural products, the following diagrams illustrate potential pathways that could be investigated for Bucharaine.

Disclaimer: The following diagrams are hypothetical and are provided for illustrative purposes only. They do not represent experimentally verified pathways for Bucharaine.

References

Preliminary Biological Screening of Bucharaine: A Technical Guide

Introduction

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum of the Rutaceae family.[1][2] As a member of the quinoline alkaloid class, Bucharaine is part of a group of compounds recognized for a wide spectrum of biological and pharmacological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties.[1][3] Structurally, it features a quinoline core linked to a C10 monoterpene unit, a relatively rare feature that contributes to its unique chemical profile.[1] While research into the specific biological activities of Bucharaine is still in its nascent stages, preliminary studies and the known properties of its chemical class suggest a range of potential therapeutic applications, making it a compound of interest for drug discovery and development professionals.[1] This guide provides a comprehensive overview of the preliminary biological screening of Bucharaine, detailing its known activities, standardized experimental protocols for its evaluation, and potential mechanisms of action.

Biological Activities and In Vitro Screening

Preliminary research suggests that Bucharaine and its parent class of quinoline alkaloids possess several biological activities. The following sections summarize the key findings from in vitro screenings.

Cytotoxic and Anticancer Activity

The cytotoxic potential of Bucharaine has been evaluated against human cancer cell lines. While many quinoline derivatives show promise for anticancer properties by inducing apoptosis and modulating cell cycle regulators, Bucharaine itself has not demonstrated high potency in initial screenings.[1] In a study evaluating 14 alkaloids from Haplophyllum species, Bucharaine was not among the five compounds that exhibited significant cytotoxic activity (IC50 < 100 µM) against the HeLa (cervix carcinoma) cell line.[1]

Table 1: Cytotoxic Activity of Bucharaine and Related Quinoline Alkaloids

| Compound | Source / Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Bucharaine | Haplophyllum bucharicum / HeLa | > 100 µM | [1] |

| Bucharaine | Haplophyllum bucharicum / HCT-116 | Not among most active compounds | [1] |

| 7-Isopentenyloxy-gamma-fagarine | Haplophyllum canaliculatum / RAJI | 1.5 µg/mL | [4] |

| 7-Isopentenyloxy-gamma-fagarine | Haplophyllum canaliculatum / Jurkat | 3.6 µg/mL | [4] |

| Atanine | Haplophyllum canaliculatum / RAJI | 14.5 µg/mL | [4] |

| Skimmianine | Haplophyllum canaliculatum / RAJI | 15.6 µg/mL | [4] |

| Flindersine | Haplophyllum canaliculatum / RAJI | 14.9 µg/mL |[4] |

RAJI: Burkitt's lymphoma; Jurkat: T-cell leukemia.

Antimicrobial and Antifungal Properties

While comprehensive data on Bucharaine's specific antimicrobial spectrum is limited, the broader class of quinoline and furoquinoline alkaloids is well-documented for its antibacterial and antifungal effects.[1][5] Compounds from the Haplophyllum genus have demonstrated antimicrobial, antifungal, and antiviral properties.[1] Furoquinoline alkaloids, for example, have shown activity against a range of Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[5] This suggests that Bucharaine warrants further investigation for its potential antimicrobial efficacy.

Anti-inflammatory and Antioxidant Activity

Preliminary studies and computational efforts suggest that Bucharaine possesses potential anti-inflammatory and antioxidant properties.[1][2] These activities are often attributed to the ability of such compounds to scavenge free radicals and modulate key inflammatory pathways.[2] The anti-inflammatory mechanism of related indole compounds has been linked to the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and the translocation of nuclear factor kappa B (NFκB).[6]

Neurological and Central Nervous System (CNS) Effects

One of the more directly observed properties of Bucharaine is its effect on the central nervous system. It has been reported to have sedative properties.[1][7] In animal models, Bucharaine demonstrated a significant hypothermic effect, lowering the body temperature of mice and rats.[1] This activity is shared with other constituents of Haplophyllum, such as haplophyllidine and dubinidine.[1]

Experimental Protocols

This section provides standardized methodologies for conducting preliminary biological screenings relevant to the known and potential activities of Bucharaine.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Methodology:

-

Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Bucharaine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of Bucharaine. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Culture the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Perform a two-fold serial dilution of Bucharaine in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of Bucharaine in which no turbidity (growth) is observed.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of Bucharaine for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.

-

Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Griess Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Data Acquisition: After a 10-minute incubation period at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control cells.

Workflows and Potential Signaling Pathways

Visualizing the process of drug discovery and the potential molecular mechanisms provides a clearer understanding for researchers. The following diagrams, rendered using Graphviz, illustrate a typical screening workflow and a potential anti-inflammatory pathway.

References

- 1. Bucharaine | 21059-47-2 | Benchchem [benchchem.com]

- 2. Buy Bucharaine (EVT-446284) | 21059-47-2 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. musechem.com [musechem.com]

The Antioxidant Potential of Quinoline Alkaloids: A Technical Guide for Researchers

Introduction

Quinoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities.[1][2] Found in various natural sources and also accessible through synthetic routes, these compounds have demonstrated a wide spectrum of biological effects, including anticancer, antimalarial, and antimicrobial properties.[2][3] A growing body of evidence now highlights their considerable antioxidant potential, positioning them as promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases. This technical guide provides an in-depth overview of the antioxidant capacity of quinoline alkaloids, detailing experimental methodologies, summarizing quantitative data, and elucidating the underlying signaling pathways.

Quantitative Antioxidant Activity of Quinoline Alkaloids

The antioxidant capacity of quinoline alkaloids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater antioxidant potency.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.

| Quinoline Alkaloid/Derivative | IC50 Value | Reference Compound | IC50 Value (Reference) |

| 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid (M1) | 562 ng/mL | - | - |

| 2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3) | 136.56 ng/mL | - | - |

| Quinoline-hydrazone derivative | 843.52 ppm | Ascorbic Acid | - |

| 2-methylquinoline-4-carboxylic acid | ~30.25% inhibition at 5 mg/L | Isatin | No activity at 5 mg/L |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | ~40.43% inhibition at 5 mg/L | Isatin | No activity at 5 mg/L |

| Chloro-substituted quinoline derivative | 46.16 µg/mL | Ascorbic Acid | ~26 µg/mL |

Table 1: DPPH Radical Scavenging Activity of Selected Quinoline Alkaloids and Derivatives. The table summarizes the IC50 values of various quinoline compounds in the DPPH assay, demonstrating their radical scavenging capabilities.[2][3][4][5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution by an antioxidant is measured spectrophotometrically.

| Quinoline Alkaloid/Derivative | IC50 Value | Reference Compound | IC50 Value (Reference) |

| Synthetic Quinoline Derivatives (Range) | 0.107 to 0.365 mM | - | - |

| Chloro-substituted quinoline derivative | 47.57 µg/mL | Ascorbic Acid | ~26 µg/mL |

| 2,6-Quinolinediol | 3.39 µg/mL | Trolox | 2.59 µg/mL |

| 2,6-Quinolinediol | 3.39 µg/mL | BHA | 4.44 µg/mL |

| 2,6-Quinolinediol | 3.39 µg/mL | α-Tocopherol | 7.07 µg/mL |

Table 2: ABTS Radical Scavenging Activity of Selected Quinoline Alkaloids and Derivatives. This table presents the IC50 values of various quinoline compounds in the ABTS assay, indicating their capacity to neutralize the ABTS radical cation.[1][5][6]

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The change in color upon the formation of a ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

| Quinoline Alkaloid/Derivative | Reducing Power (mM/L) |

| Synthetic Quinoline Derivatives (Range) | 1.564 to 3.472 |

Table 3: Ferric Reducing Antioxidant Power of Synthetic Quinoline Derivatives. This table shows the reducing capacity of a range of synthetic quinoline derivatives as determined by the FRAP assay.[1]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant activity. This is often assessed by measuring the formation of malondialdehyde (MDA), a product of lipid peroxidation.

| Quinoline Alkaloid/Derivative | IC50 Value |

| Spiro[naphto[2,1-c][2][7]naphtiridine-5,4'-piperidine] derivatives (Range) | < 10 µmol/l |

Table 4: Inhibition of Lipid Peroxidation by Synthetic Quinoline Derivatives. This table displays the potent inhibitory effect of a series of synthetic quinoline derivatives on lipid peroxidation.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant potential of quinoline alkaloids. Below are standardized protocols for key antioxidant assays.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).

-

Test compound (quinoline alkaloid) dissolved in a suitable solvent (e.g., methanol, DMSO).

-

Reference antioxidant (e.g., Ascorbic acid, Trolox, BHT).

-

Methanol or ethanol.

Procedure:

-

Prepare a series of dilutions of the test compound and the reference antioxidant.

-

To a test tube or a well of a microplate, add a specific volume of the test compound solution (e.g., 100 µL).

-

Add a specific volume of the DPPH solution (e.g., 100 µL) to the test compound solution.

-

Mix thoroughly and incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

-

A control sample containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green radical is monitored by the decrease in absorbance.

Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

Test compound (quinoline alkaloid) dissolved in a suitable solvent.

-

Reference antioxidant (e.g., Trolox).

-

Ethanol or phosphate-buffered saline (PBS).

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a series of dilutions of the test compound and the reference antioxidant.

-

Add a small volume of the test compound solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 190 µL).

-

Mix and incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

A control sample is prepared with the solvent instead of the test compound.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored ferrous complex is measured spectrophotometrically.

Reagents:

-

Acetate buffer (300 mM, pH 3.6).

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

-

Ferric chloride (FeCl₃) solution (20 mM in water).

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.

-

Test compound (quinoline alkaloid) dissolved in a suitable solvent.

-

Ferrous sulfate (FeSO₄) solution for the standard curve.

Procedure:

-

Prepare a series of dilutions of the test compound and ferrous sulfate standards.

-

Add a small volume of the test compound or standard solution (e.g., 50 µL) to a specific volume of the FRAP reagent (e.g., 1.5 mL).

-

Mix and incubate at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change of the test compound with that of a ferrous sulfate standard curve and is expressed as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.

Reagents:

-

Cell line (e.g., HepG2 human liver cancer cells).

-

Cell culture medium.

-

DCFH-DA solution.

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator.

-

Test compound (quinoline alkaloid).

-

Reference antioxidant (e.g., Quercetin).

Procedure:

-

Seed cells in a 96-well microplate and culture until they reach confluence.

-

Wash the cells with a suitable buffer.

-

Treat the cells with the test compound and DCFH-DA for a specific period (e.g., 1 hour).

-

Wash the cells to remove the extracellular compound and probe.

-

Add the ROS generator (e.g., AAPH) to induce oxidative stress.

-

Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~485 nm, emission ~538 nm).

-

The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to a control without the antioxidant.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of quinoline alkaloids are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[8] Upon exposure to oxidative stress or certain bioactive compounds like some alkaloids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[9][10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[11] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[11][12]

Figure 1: Activation of the Keap1-Nrf2 Signaling Pathway by Quinoline Alkaloids. This diagram illustrates how quinoline alkaloids can inhibit Keap1, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the cellular antioxidant activity of quinoline alkaloids.

Figure 2: Experimental Workflow for the Cellular Antioxidant Activity (CAA) Assay. This flowchart depicts the key steps involved in evaluating the antioxidant potential of quinoline alkaloids in a cell-based model.

Conclusion

Quinoline alkaloids represent a versatile and potent class of compounds with significant antioxidant properties. Their ability to directly scavenge free radicals and to modulate key cellular defense mechanisms, such as the Keap1-Nrf2 pathway, underscores their therapeutic potential in mitigating oxidative stress-mediated pathologies. The standardized protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their promise as novel antioxidant agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of Medicinal Plants and Phytochemicals in Nrf2 Pathways during Inflammatory Bowel Diseases and Related Colorectal Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of Bucharaine: A Technical Guide for Researchers

Abstract

Bucharaine, a monoterpenoid quinoline alkaloid isolated from Haplophyllum bucharicum, presents a promising scaffold for anti-inflammatory drug development. While direct experimental evidence for Bucharaine's anti-inflammatory activity is not yet available in peer-reviewed literature, its chemical classification as a quinoline alkaloid and its origin from a genus with known anti-inflammatory properties strongly suggest its potential in modulating inflammatory pathways. This technical guide consolidates the current understanding of the anti-inflammatory properties of the broader quinoline alkaloid class and related compounds from the Haplophyllum genus, providing a foundational framework for future research into Bucharaine's specific mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products in inflammation.

Introduction to Bucharaine

Bucharaine is a naturally occurring monoterpenoid quinoline alkaloid with the chemical formula C₁₉H₂₅NO₄.[1][2] It was first isolated from Haplophyllum bucharicum, a plant belonging to the Rutaceae family.[1][2][3] The genus Haplophyllum is known to be a rich source of various biologically active alkaloids and other phytochemicals, with several species demonstrating anti-inflammatory effects.[4] Quinoline alkaloids, as a class, have been extensively studied and are recognized for a wide range of pharmacological activities, including anti-inflammatory properties.[1][2] This positions Bucharaine as a molecule of significant interest for further investigation into its potential as an anti-inflammatory agent.

Inferred Anti-inflammatory Mechanisms of Quinoline Alkaloids

Due to the absence of direct studies on Bucharaine, we extrapolate its potential anti-inflammatory mechanisms from the known activities of other quinoline alkaloids. The primary signaling pathways implicated in the anti-inflammatory effects of this class of compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Many quinoline alkaloids have been shown to exert their anti-inflammatory effects by inhibiting this pathway at various points.

A generalized representation of the NF-κB signaling pathway and potential points of inhibition by a compound like Bucharaine is depicted below.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes ERK, JNK, and p38, is another critical regulator of inflammation. These kinases are involved in the production of inflammatory mediators and the expression of pro-inflammatory genes. Several alkaloids have been reported to inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.

A diagram illustrating the potential modulation of the MAPK pathway by Bucharaine is provided below.

Proposed Experimental Protocols for Evaluating Bucharaine's Anti-inflammatory Activity

Based on standard methodologies for assessing the anti-inflammatory properties of natural products, the following experimental workflows are proposed for the investigation of Bucharaine.

In Vitro Assays

A general workflow for in vitro screening of Bucharaine's anti-inflammatory effects is outlined below.

Table 1: Hypothetical Quantitative Data from In Vitro Assays for Bucharaine

| Assay | Endpoint | Bucharaine Concentration (µM) | Expected Outcome (Example) |

| Nitric Oxide (NO) Production | NO concentration (µM) | 1, 10, 50 | Dose-dependent decrease |

| Cytokine Secretion (TNF-α) | TNF-α concentration (pg/mL) | 1, 10, 50 | Dose-dependent decrease |

| Cytokine Secretion (IL-6) | IL-6 concentration (pg/mL) | 1, 10, 50 | Dose-dependent decrease |

| Gene Expression (iNOS) | Relative mRNA expression | 10 | Significant downregulation |

| Gene Expression (COX-2) | Relative mRNA expression | 10 | Significant downregulation |

| Protein Expression (p-p38 MAPK) | Relative protein level | 10 | Significant decrease |

| Protein Expression (p-JNK) | Relative protein level | 10 | Significant decrease |

| NF-κB Nuclear Translocation | % Inhibition | 10 | Significant inhibition |

Note: The data presented in this table is hypothetical and serves as a template for potential experimental outcomes.

In Vivo Models

Should in vitro studies yield positive results, subsequent in vivo validation would be crucial. Common animal models for acute inflammation include the carrageenan-induced paw edema model in rodents.

Table 2: Proposed In Vivo Anti-inflammatory Assay for Bucharaine

| Model | Animal | Treatment | Endpoint | Expected Outcome (Example) |

| Carrageenan-induced Paw Edema | Rat/Mouse | Bucharaine (i.p. or oral) | Paw volume (mL) | Dose-dependent reduction in paw swelling |

| LPS-induced Systemic Inflammation | Mouse | Bucharaine (i.p. or oral) | Serum cytokine levels (pg/mL) | Significant reduction in pro-inflammatory cytokines |

Future Directions and Conclusion

The information presented in this technical guide provides a strong rationale for the investigation of Bucharaine as a novel anti-inflammatory agent. While direct experimental data is currently lacking, the well-established anti-inflammatory activities of quinoline alkaloids and compounds from the Haplophyllum genus suggest that Bucharaine likely modulates key inflammatory pathways such as NF-κB and MAPK.

Future research should focus on:

-

In vitro screening: To confirm the anti-inflammatory activity of Bucharaine and determine its potency (IC₅₀ values) in various cell-based assays.

-

Mechanism of action studies: To elucidate the specific molecular targets of Bucharaine within the NF-κB and MAPK signaling pathways.

-

In vivo efficacy: To validate the anti-inflammatory effects of Bucharaine in established animal models of inflammation.

-

Structure-activity relationship (SAR) studies: To identify the key structural features of Bucharaine responsible for its potential anti-inflammatory activity and to guide the synthesis of more potent analogs.

References

Sedative Effects of Haplophyllum Alkaloids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the sedative properties of alkaloids derived from the plant genus Haplophyllum. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel sedative and hypnotic agents from natural sources. This document synthesizes available preclinical data, details experimental methodologies, and visualizes potential mechanisms and workflows to facilitate further investigation into this promising area of ethnopharmacology.

Introduction

The genus Haplophyllum has a history of use in traditional medicine for various ailments, including those related to the central nervous system (CNS).[1] Scientific investigations have begun to validate these traditional uses, with a particular focus on the sedative-hypnotic potential of the alkaloids present in these plants. Alkaloids such as perforine, khaplamine, haplophyllidine, and skimmianine have been identified as potential contributors to the CNS depressant effects observed with extracts from this genus.[2][3][4] This guide consolidates the current scientific knowledge on the sedative effects of Haplophyllum alkaloids, providing a foundational resource for future research and development.

Quantitative Data on Sedative Effects

While research into the sedative properties of isolated Haplophyllum alkaloids is still emerging, studies on crude extracts provide initial quantitative insights. The following table summarizes the dose-dependent sedative-hypnotic effects of an aqueous extract of Haplophyllum acutifolium in a pentobarbital-induced sleep test in mice.

| Treatment Group | Dose (mg/kg, i.p.) | Sleep Duration (minutes, Mean ± SEM) |

| Control (Normal Saline) | - | 35.5 ± 2.5 |

| Diazepam (Positive Control) | 2 | 75.5 ± 3.5 |

| H. acutifolium Aqueous Extract | 50 | 45.0 ± 3.0 |

| H. acutifolium Aqueous Extract | 100 | 58.5 ± 4.0 |

| H. acutifolium Aqueous Extract | 200 | 68.0 ± 4.5 |

Data adapted from a study on the sedative-hypnotic activities of Haplophyllum acutifolium aqueous extract in mice.[1][2][5]

Experimental Protocols

The primary in vivo model used to quantify the sedative-hypnotic effects of Haplophyllum extracts is the pentobarbital-induced sleep test.

Pentobarbital-Induced Sleep Test

Objective: To evaluate the hypnotic effect of a substance by measuring its ability to prolong the duration of sleep induced by a sub-hypnotic dose of sodium pentobarbital.

Animals: Male Swiss mice (20-25 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water, except during the experimental period when food is withheld.

Methodology:

-

Animal Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

-

Grouping: Mice are randomly divided into control, positive control, and test groups (n=8 per group).

-

Administration of Test Substance:

-

The control group receives the vehicle (e.g., normal saline with 1% Tween 80) intraperitoneally (i.p.).

-

The positive control group receives a standard hypnotic drug, such as diazepam (2 mg/kg, i.p.).

-

The test groups receive varying doses of the Haplophyllum extract or isolated alkaloid (e.g., 50, 100, 200 mg/kg, i.p.).

-

-

Induction of Sleep: Thirty minutes after the administration of the test substance, all animals are injected with sodium pentobarbital (40 mg/kg, i.p.).

-

Measurement of Sleep Duration: The onset of sleep is defined as the loss of the righting reflex (the inability of the mouse to correct its posture when placed on its back). The duration of sleep is the time interval between the loss and recovery of the righting reflex.

-

Data Analysis: The mean sleep duration for each group is calculated. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, is used to compare the sleep duration of the test groups to the control group.

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for Pentobarbital-Induced Sleep Test

Workflow for the pentobarbital-induced sleep test.

Potential Signaling Pathway for Sedative Effects

The precise signaling pathways for the sedative effects of Haplophyllum alkaloids are not yet fully elucidated. However, many CNS depressants exert their effects by modulating the GABAergic system. The following diagram illustrates a generalized and speculative pathway. It is hypothesized that certain Haplophyllum alkaloids may act as positive allosteric modulators of the GABA-A receptor, a mechanism shared by benzodiazepines.

Hypothesized GABA-A receptor modulation by Haplophyllum alkaloids.

Mechanism of Action

The exact molecular targets for the sedative effects of Haplophyllum alkaloids are an active area of investigation. Preliminary studies with crude extracts of H. acutifolium suggest that the mechanism may not be straightforward. While the sedative effects were antagonized by flumazenil (a benzodiazepine antagonist) and naloxone (an opioid antagonist), indicating a potential interaction with these receptor systems, further research with isolated compounds is necessary to confirm these findings.[1]

The furoquinoline alkaloid skimmianine, found in some Haplophyllum species, has been reported to have sedative properties.[4] Some studies on skimmianine have shown it to interact with 5-HT (serotonin) receptors, which could also contribute to its CNS effects.[1] The pyridine alkaloid haplophyllidine is described as a potent CNS depressant that enhances the effects of hypnotic drugs, though its specific mechanism has not been fully detailed.[3]

Conclusion and Future Directions

The alkaloids of the Haplophyllum genus represent a promising source for the discovery of new sedative and hypnotic agents. The initial quantitative data from crude extracts warrant further investigation into the purified alkaloidal constituents. Future research should prioritize:

-

Isolation and Pharmacological Screening: Isolation of individual alkaloids (e.g., perforine, khaplamine, haplophyllidine, skimmianine) and their systematic evaluation in a battery of in vivo sedative and anxiolytic models.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways using in vitro techniques such as radioligand binding assays and electrophysiological studies on relevant CNS receptors, particularly the GABA-A receptor complex.

-

Structure-Activity Relationship (SAR) Studies: Investigation of the relationship between the chemical structures of different Haplophyllum alkaloids and their sedative potency to guide the synthesis of novel, more effective derivatives.

A deeper understanding of the pharmacology of Haplophyllum alkaloids will be crucial for unlocking their full therapeutic potential in the management of sleep and anxiety disorders.

References

- 1. Skimmianine and related furoquinolines function as antagonists of 5-hydroxytryptamine receptors in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Bucharaine and Bouchardatine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of two distinct natural alkaloids: Bucharaine and Bouchardatine. While both compounds are derived from plants of the Rutaceae family, this review establishes that there is no documented direct metabolic, synthetic, or functional relationship between them. Instead, this document serves as a comprehensive resource detailing their individual chemical properties, synthesis, and biological activities. Bouchardatine, a β-indoloquinazoline alkaloid, has garnered significant attention for its role in modulating key signaling pathways implicated in metabolic diseases and cancer. In contrast, Bucharaine is a monoterpenoid quinoline alkaloid with a different chemical scaffold and less explored biological profile. This guide presents their characteristics side-by-side, offering a clear comparative perspective for researchers in natural product chemistry and drug discovery.

Introduction

Natural products remain a vital source of chemical diversity for drug discovery. Among these, alkaloids from the Rutaceae family have shown a wide range of pharmacological activities. This guide focuses on two such alkaloids: Bucharaine and Bouchardatine. Initial interest in a potential relationship between these compounds is understandable given their origin in the same plant family. However, a thorough review of the scientific literature reveals that they are structurally and functionally distinct molecules. This document aims to clarify their individual properties, providing a detailed comparison of their chemistry and biology.

Chemical and Physical Properties

Bucharaine and Bouchardatine possess fundamentally different core structures. Bucharaine is classified as a monoterpenoid quinoline alkaloid, while Bouchardatine is a β-indoloquinazoline alkaloid.

| Property | Bucharaine | Bouchardatine |

| Chemical Class | Monoterpenoid Quinoline Alkaloid[1] | β-Indoloquinazoline Alkaloid[2] |